molecular formula C19H17N5O5 B11551774 (4Z)-2-(3,4-dimethylphenyl)-4-{[(3,5-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3,4-dimethylphenyl)-4-{[(3,5-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11551774
M. Wt: 395.4 g/mol
InChI Key: URRAKGDMELUMLF-UHFFFAOYSA-N
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Description

(4Z)-1-(3,4-DIMETHYLPHENYL)-4-{[(3,5-DINITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-1-(3,4-DIMETHYLPHENYL)-4-{[(3,5-DINITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 3,5-dinitroaniline to form an intermediate Schiff base. This intermediate is then cyclized with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., AlCl3).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(4Z)-1-(3,4-DIMETHYLPHENYL)-4-{[(3,5-DINITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4Z)-1-(3,4-DIMETHYLPHENYL)-4-{[(3,5-DINITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

    1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: A simpler pyrazolone derivative with fewer functional groups.

    3,5-Dinitroaniline: Shares the dinitroaniline moiety but lacks the pyrazolone core.

    3,4-Dimethylbenzaldehyde: Contains the dimethylphenyl group but is structurally simpler.

Uniqueness: (4Z)-1-(3,4-DIMETHYLPHENYL)-4-{[(3,5-DINITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H17N5O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(3,5-dinitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H17N5O5/c1-11-4-5-15(6-12(11)2)22-19(25)18(13(3)21-22)10-20-14-7-16(23(26)27)9-17(8-14)24(28)29/h4-10,21H,1-3H3

InChI Key

URRAKGDMELUMLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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